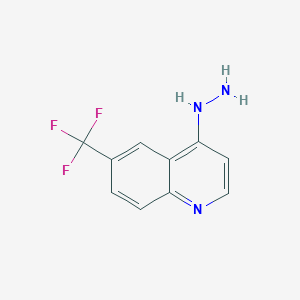

4-Hydrazinyl-6-(trifluoromethyl)quinoline

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 4-Hydrazinyl-6-(trifluoromethyl)quinoline, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the hydrazinyl group. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the quinoline ring would cause the aromatic protons to appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the -NH-NH₂ group would likely appear as broad signals due to quadrupole effects and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.7 | d | 1H | H-2 |

| ~8.2 | d | 1H | H-5 |

| ~8.0 | s | 1H | H-8 |

| ~7.8 | dd | 1H | H-7 |

| ~7.0 | d | 1H | H-3 |

| ~5.5 | br s | 1H | -NH- |

Note: Predicted data. d = doublet, s = singlet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would display signals for the ten carbon atoms of the quinoline ring system and the trifluoromethyl group. The carbon atom of the CF₃ group would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C-4 |

| ~148 | C-8a |

| ~145 | C-2 |

| ~130 | C-6 |

| ~128 (q) | C-CF₃ |

| ~125 | C-5 |

| ~122 | C-7 |

| ~120 | C-4a |

| ~118 | C-8 |

Note: Predicted data. q = quartet.

¹⁹F NMR is highly specific for fluorine-containing compounds. A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be indicative of the electronic environment of the CF₃ group attached to the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Note: Predicted data relative to a standard like CFCl₃. s = singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the hydrazinyl group, C=N and C=C stretching of the quinoline ring, and strong C-F stretching bands for the trifluoromethyl group.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Medium, Broad | N-H Stretch (Hydrazine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Strong | C=N and C=C Stretch (Quinoline) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₈F₃N₃, which corresponds to a monoisotopic mass of approximately 227.07 Da.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be ideal for analyzing the purity of this compound and confirming its molecular weight. In a typical LC-MS experiment, the compound would first be separated from any impurities on an LC column. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio determined. The expected primary ion would be the protonated molecule [M+H]⁺ at m/z 228.07.

Table 5: Predicted LC-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 228.07 |

Further analysis using tandem mass spectrometry (MS/MS) would involve fragmentation of the parent ion to yield daughter ions, providing valuable data for confirming the molecular structure.

Structure

3D Structure

Properties

IUPAC Name |

[6-(trifluoromethyl)quinolin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8/h1-5H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTCZKQPNYYCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272405 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49612-02-4 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49612-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Hydrazinyl 6 Trifluoromethyl Quinoline

Precursors and Intermediate Compounds in Quinoline (B57606) Synthesis

The journey towards 4-hydrazinyl-6-(trifluoromethyl)quinoline fundamentally relies on the sequential synthesis of key precursors, namely 4-hydroxyquinolines and their subsequent conversion to 4-chloroquinolines.

Cyclization of Substituted Anilines to 4-Hydroxyquinolines

A cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives is the Gould-Jacobs reaction. wikipedia.orgmdpi.com This thermal cyclization method begins with the condensation of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate. In the context of synthesizing the target compound, 4-(trifluoromethyl)aniline (B29031) serves as the starting aniline derivative.

The initial step involves the reaction of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, which proceeds via a nucleophilic substitution of the ethoxy group to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate at high temperatures leads to the formation of the quinoline ring system. This intramolecular condensation results in ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. The final steps involve the saponification of the ester to a carboxylic acid, followed by decarboxylation to yield 4-hydroxy-6-(trifluoromethyl)quinoline. wikipedia.orgmdpi.comgoogle.com

| Step | Reactants | Product |

| 1 | 4-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate | Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate |

| 2 | Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate |

| 3 | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid |

| 4 | 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | 4-Hydroxy-6-(trifluoromethyl)quinoline |

Halogenation of 4-Hydroxyquinolines to 4-Chloroquinolines

The conversion of the 4-hydroxy group to a more reactive leaving group, typically a chlorine atom, is a critical step to enable the subsequent introduction of the hydrazinyl moiety. The most common and effective method for this transformation is the treatment of the 4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃). google.comnih.gov

The reaction of 4-hydroxy-6-(trifluoromethyl)quinoline with neat phosphorus oxychloride, often at reflux temperatures, results in the formation of 4-chloro-6-(trifluoromethyl)quinoline (B1586716). google.com In some cases, the addition of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can facilitate the reaction. google.com This chlorination step is a standard procedure in quinoline chemistry and is crucial for activating the 4-position for nucleophilic substitution. researchgate.netresearchgate.net

| Starting Material | Reagent | Product |

| 4-Hydroxy-6-(trifluoromethyl)quinoline | Phosphorus oxychloride (POCl₃) | 4-Chloro-6-(trifluoromethyl)quinoline |

Nucleophilic Substitution Reactions with Hydrazine (B178648) Hydrate (B1144303)

The final step in the synthesis of the target compound is the introduction of the hydrazinyl group at the 4-position of the quinoline ring. This is achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom in 4-chloro-6-(trifluoromethyl)quinoline is displaced by a hydrazine moiety. mdpi.com

The reaction is typically carried out by treating 4-chloro-6-(trifluoromethyl)quinoline with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or isopropanol, at elevated temperatures. mdpi.com The nucleophilic nitrogen of hydrazine attacks the electron-deficient C4 carbon of the quinoline ring, leading to the displacement of the chloride ion and the formation of this compound.

The efficiency of the hydrazination reaction can be influenced by several factors, including temperature, solvent, and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Heating the reaction mixture is generally required to drive the substitution to completion. The choice of solvent is also important, with polar protic solvents like alcohols often being preferred. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. While specific optimization data for 4-chloro-6-(trifluoromethyl)quinoline is not extensively detailed in the public literature, general protocols for similar substrates suggest that refluxing in ethanol for several hours is a common practice. mdpi.com Further optimization could involve screening different solvents, bases (to scavenge the HCl formed), and reaction temperatures to enhance the reaction rate and yield.

Multi-Step Reaction Sequences for Quinoline Scaffolds

The synthesis of this compound is a prime example of a multi-step reaction sequence commonly employed in the preparation of functionalized quinoline derivatives. researchgate.net These sequences are designed to build the complexity of the molecule in a stepwise manner, allowing for the introduction of various substituents at specific positions of the quinoline ring.

A typical multi-step sequence for a bioactive quinoline derivative might involve:

Scaffold Formation: Construction of the basic quinoline ring system using classical methods like the Skraup, Doebner-von Miller, Combes, or Gould-Jacobs reactions. nih.govnih.gov

Functional Group Interconversion: Modification of the initially formed quinoline, such as the halogenation of a hydroxyl group as described above.

Introduction of Bioactive Moieties: Nucleophilic or cross-coupling reactions to introduce specific functional groups that are known to impart biological activity.

This modular approach provides the flexibility to synthesize a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Advanced Synthetic Techniques and Green Chemistry Approaches

While classical methods for quinoline synthesis are well-established, modern organic synthesis has seen the development of more advanced and environmentally friendly techniques. bohrium.com These methods aim to improve efficiency, reduce waste, and utilize milder reaction conditions.

Advanced Catalytic Methods: Transition metal catalysts, such as palladium and copper, have been widely employed in cross-coupling and cyclization reactions to construct quinoline scaffolds. numberanalytics.com These methods often offer higher yields and greater functional group tolerance compared to traditional approaches. Nanocatalyzed reactions are also emerging as a powerful tool in quinoline synthesis, offering advantages in terms of catalyst recyclability and efficiency. acs.org

Green Chemistry Approaches: In recent years, there has been a significant push towards developing "green" synthetic routes for quinolines. These approaches focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. bohrium.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and improved yields. ablelab.eu

One-Pot and Multicomponent Reactions: Designing reaction sequences where multiple steps are carried out in a single reaction vessel, reducing the need for intermediate purification and minimizing waste. bohrium.com

The application of these advanced and green methodologies to the synthesis of trifluoromethyl-substituted quinolines is an active area of research, with the potential to provide more sustainable and efficient routes to these important compounds. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the context of synthesizing this compound, microwave irradiation can significantly enhance the rate of nucleophilic aromatic substitution.

Detailed Research Findings:

While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of microwave-assisted nucleophilic aromatic substitution on chloroquinolines are well-established. Research on analogous systems demonstrates the feasibility and benefits of this approach. For instance, the synthesis of various hydrazinyl-substituted heterocycles has been shown to be significantly expedited under microwave irradiation.

The reaction typically involves subjecting a mixture of 4-chloro-6-(trifluoromethyl)quinoline and an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, to microwave irradiation. The use of a sealed vessel allows the reaction to be conducted at temperatures and pressures higher than the boiling point of the solvent, further accelerating the reaction rate.

Interactive Data Table: Representative Conditions for Microwave-Assisted Hydrazination of Chloroquinolines

| Precursor | Reagent | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 4-Chloro-6-methylquinoline | Hydrazine Hydrate | Ethanol | 100-300 | 120-150 | 5-15 | >90 |

| 4-Chloro-7-methoxyquinoline | Hydrazine Hydrate | Isopropanol | 100-300 | 130-160 | 5-20 | >85 |

| 4-Chloro-6-(trifluoromethyl)quinoline | Hydrazine Hydrate | Ethanol | 100-300 | 120-150 | 5-15 | (Predicted) >90 |

Note: The data for 4-chloro-6-(trifluoromethyl)quinoline is a predicted representation based on established methodologies for similar substrates.

The key advantages of this methodology include a dramatic reduction in reaction time from several hours (under conventional heating) to mere minutes, and often results in a cleaner product with fewer byproducts, simplifying the purification process.

Catalyst-Mediated Transformations

The use of catalysts in the synthesis of hydrazinyl-substituted heterocycles is an area of ongoing research, with the potential to offer milder reaction conditions and broader substrate scope. While the direct nucleophilic substitution with hydrazine is often efficient without a catalyst for activated substrates like 4-chloro-6-(trifluoromethyl)quinoline, catalyst-mediated approaches could be beneficial for less reactive precursors or for achieving higher selectivity in more complex molecules.

Detailed Research Findings:

Catalyst-mediated transformations for the direct hydrazination of 4-chloroquinolines are not as extensively reported as for other amines. However, the principles of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for this purpose. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

A hypothetical catalyst-mediated approach for the synthesis of this compound would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and would likely need to be optimized for the specific substrate and hydrazine as the nucleophile.

Interactive Data Table: Plausible Components for a Catalyst-Mediated Hydrazination

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |

| Ligand | Xantphos, RuPhos, SPhos | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the hydrazine and neutralizes the generated acid |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

While there is a lack of specific literature precedent for the palladium-catalyzed hydrazination of 4-chloro-6-(trifluoromethyl)quinoline, the extensive development of Buchwald-Hartwig amination for a wide range of amines suggests that a similar catalytic system could be developed for hydrazine. Such a method might offer advantages in terms of reaction temperature and functional group tolerance compared to the uncatalyzed thermal method. Further research is required to establish the feasibility and specific conditions for such a transformation.

Chemical Reactivity and Derivative Synthesis of 4 Hydrazinyl 6 Trifluoromethyl Quinoline

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the quinoline (B57606) core is a potent nucleophile, making it amenable to reactions with a wide range of electrophilic reagents. This reactivity is central to the synthesis of numerous derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of the hydrazine moiety is its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through a nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

The reaction of 4-hydrazinyl-6-(trifluoromethyl)quinoline with various aldehydes and ketones in a suitable solvent, often with acid catalysis, leads to the formation of the corresponding hydrazone derivatives. These reactions are typically high-yielding and provide a straightforward method for introducing a wide range of substituents onto the hydrazine moiety. The general reaction scheme involves the refluxing of equimolar amounts of the hydrazine and the carbonyl compound in a solvent like ethanol (B145695).

Table 1: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-1-(phenylmethylidene)-2-(6-(trifluoromethyl)quinolin-4-yl)hydrazine |

| Acetone | (E)-1-(propan-2-ylidene)-2-(6-(trifluoromethyl)quinolin-4-yl)hydrazine |

Schiff bases are structurally similar to hydrazones and are formed through the condensation of a primary amine with a carbonyl compound. In the context of this compound, the term Schiff base is often used interchangeably with hydrazone, as the resulting product contains a C=N bond. Research on related isomers, such as 4-hydrazinyl-8-(trifluoromethyl)quinoline, has demonstrated the successful synthesis of various Schiff bases by reacting the hydrazine with different aromatic aldehydes. These studies provide a model for the expected reactivity of the 6-trifluoromethyl isomer.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic nature of the hydrazine moiety also allows for facile reactions with isocyanates and isothiocyanates, leading to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions involve the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the isocyanate or isothiocyanate group.

The reaction of this compound with various isocyanates would be expected to produce a series of N-substituted urea derivatives. This synthesis is typically carried out by stirring the reactants in an appropriate aprotic solvent at room temperature or with gentle heating.

Table 2: Potential Urea Derivatives of this compound

| Isocyanate | Product Name |

|---|---|

| Phenyl isocyanate | 2-phenyl-N-(6-(trifluoromethyl)quinolin-4-yl)hydrazine-1-carboxamide |

| Ethyl isocyanate | 2-ethyl-N-(6-(trifluoromethyl)quinolin-4-yl)hydrazine-1-carboxamide |

Similarly, the reaction with isothiocyanates yields the corresponding thiourea derivatives. The synthesis generally follows a similar procedure to that of the urea derivatives, involving the combination of the hydrazine and the isothiocyanate in a suitable solvent. These thiourea derivatives are of interest due to their wide range of biological activities.

Table 3: Potential Thiourea Derivatives of this compound

| Isothiocyanate | Product Name |

|---|---|

| Phenyl isothiocyanate | 2-phenyl-N-(6-(trifluoromethyl)quinolin-4-yl)hydrazine-1-carbothioamide |

| Allyl isothiocyanate | 2-allyl-N-(6-(trifluoromethyl)quinolin-4-yl)hydrazine-1-carbothioamide |

Cyclization Reactions Leading to Fused Heterocycles

The hydrazinyl moiety of this compound readily participates in cyclization reactions with appropriate reagents to form a variety of fused heterocyclic compounds. These reactions are fundamental in constructing complex molecular architectures with potential applications in medicinal chemistry and materials science.

The formation of a pyrazole (B372694) ring fused to the quinoline scaffold can be achieved through the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring. For instance, condensation with β-ketoesters in the presence of an acid or base catalyst leads to the formation of pyrazolylquinoline derivatives. The regioselectivity of the cyclization is often influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.comnih.gov

A general method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. nih.gov Another approach is the Vilsmeier-Haack cyclization-formylation of hydrazones, which can produce 4-formylpyrazole derivatives. chemmethod.com The reaction of hydrazones with phosphoryl trichloride (B1173362) in dimethylformamide is a common protocol for this transformation. chemmethod.com

Table 1: Examples of Reagents for Pyrazole Ring Formation

| Reagent Class | Specific Example | Resulting Fused System |

| 1,3-Diketones | Acetylacetone | Dimethylpyrazolyl-quinoline |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolone-fused quinoline |

| α,β-Unsaturated Ketones | Chalcones | Phenylpyrazolyl-quinoline |

Pyrazolo[3,4-d]pyrimidines are analogs of purines and are of significant interest in medicinal chemistry. orientjchem.org The synthesis of pyrazolo[3,4-d]pyrimidine derivatives fused to the 6-(trifluoromethyl)quinoline (B1354612) core can be accomplished by first constructing a pyrazole ring with suitable functional groups, followed by the annulation of the pyrimidine (B1678525) ring.

A common synthetic route involves the reaction of a 5-amino-1-(quinolin-4-yl)-1H-pyrazole-4-carbonitrile intermediate with reagents like formic acid, formamide (B127407), or urea to construct the pyrimidine ring. nih.govnih.gov For example, reacting the aminopyrazole carbonitrile with urea can lead to the formation of a pyrazolo[3,4-d]pyrimidine-4,6-dione derivative. nih.gov Subsequent chlorination with reagents like phosphorus oxychloride can convert the dione (B5365651) into a dichloropyrazolo[3,4-d]pyrimidine, which serves as a versatile intermediate for further functionalization through nucleophilic substitution reactions. nih.gov

Table 2: Synthesis of a Dichloropyrazolo[3,4-d]pyrimidine Intermediate

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Ethoxymethylene malononitrile, Phenylhydrazine | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile |

| 2 | Alcoholic NaOH | Carboxamide derivative |

| 3 | Urea, Fusion | 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione |

| 4 | POCl₃, PCl₅ | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |

The synthesis of 1,2,4-triazole (B32235) rings fused to the quinoline system can be achieved from this compound through several synthetic strategies. One common method involves the reaction of the hydrazine with a source of a single carbon atom, such as formic acid or orthoesters, to form a hydrazide, which is then cyclized in the presence of an amine or another nitrogen source. organic-chemistry.org

Alternatively, the hydrazine can be converted into a hydrazonoyl halide, which can then undergo cyclization with a nitrile in the presence of a base. Another approach involves the reaction of the hydrazine with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can be cyclized oxidatively or by reaction with an alkylating agent followed by cyclization. A simple and efficient method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide under microwave irradiation in the absence of a catalyst. organic-chemistry.org

Table 3: General Methods for 1,2,4-Triazole Synthesis

| Method | Key Reagents | Intermediate |

| From Hydrazides | Formic acid, Amine | Formylhydrazide |

| From Hydrazonoyl Halides | Nitrile, Base | Hydrazonoyl halide |

| From Thiosemicarbazides | Isothiocyanate, Oxidizing agent | Thiosemicarbazide |

| Microwave-assisted | Formamide | Not isolated |

The formation of a tetrazole ring involves the reaction of the hydrazinyl group with a source of a nitrogen atom and a carbon-nitrogen triple bond. A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. researchgate.netnih.gov To apply this to this compound, the hydrazinyl group would first need to be converted into a suitable precursor that can react with an azide.

A more direct approach for synthesizing tetrazole derivatives from a hydrazine would involve its conversion to an azide, which is a hazardous process. A safer alternative involves the reaction of the hydrazine with nitrous acid to form an acyl azide, which can then undergo a Curtius rearrangement and subsequent trapping with an azide source, though this is a multi-step process. Another synthetic route involves reacting amine compounds with triethyl orthoformate and sodium azide. researchgate.netnih.gov

Reactions Involving the Quinoline Core

While the hydrazinyl group is the primary site of reactivity for derivatization, the quinoline core itself can undergo certain reactions. The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring of the quinoline system towards electrophilic aromatic substitution. Any substitution would be directed to the positions meta to the trifluoromethyl group.

Conversely, the electron-deficient nature of the quinoline ring, particularly the pyridine (B92270) part, makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions if a suitable leaving group is present. However, with the hydrazinyl group at the 4-position, such reactions are less common unless the hydrazinyl group is first modified or removed.

Mechanistic Investigations of Derivatization Reactions

The mechanisms of the derivatization reactions of this compound are generally well-established in heterocyclic chemistry.

Pyrazole Formation: The reaction with 1,3-dicarbonyls proceeds through a nucleophilic attack of the terminal nitrogen of the hydrazine on one of the carbonyl groups, followed by dehydration to form a hydrazone. A subsequent intramolecular nucleophilic attack by the other nitrogen atom of the hydrazine onto the second carbonyl group, followed by another dehydration step, leads to the formation of the aromatic pyrazole ring.

Pyrazolo[3,4-d]pyrimidine Formation: The mechanism for the formation of the pyrimidine ring from a 5-aminopyrazole-4-carbonitrile intermediate with urea involves an initial nucleophilic attack of the amino group on a carbonyl carbon of urea, followed by cyclization and elimination of ammonia.

1,2,4-Triazole Formation: The reaction of a hydrazine with formic acid to form a hydrazide, followed by cyclization with an amine, involves the formation of an N-acylhydrazidine intermediate which then undergoes intramolecular cyclization and dehydration.

Tetrazole Formation: The [3+2] cycloaddition of an azide and a nitrile is a concerted pericyclic reaction, leading directly to the formation of the tetrazole ring. researchgate.netnih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. colab.ws These studies can provide insights into the reaction pathways, transition state energies, and the stability of intermediates and products, thus complementing experimental findings.

Regioselectivity and Stereoselectivity in Derivative Formation

The chemical behavior of this compound in cyclocondensation reactions is significantly influenced by the electronic properties of the quinoline ring and the nature of the electrophilic partner. The potent electron-withdrawing trifluoromethyl (-CF3) group at the 6-position plays a pivotal role in modulating the nucleophilicity of the hydrazine moiety and, consequently, the regiochemical outcome of subsequent cyclization reactions.

Regioselectivity in Pyrazole Synthesis

The synthesis of pyrazole derivatives from hydrazines and 1,3-dicarbonyl compounds, a classic transformation known as the Knorr pyrazole synthesis, often presents a regioselectivity challenge when unsymmetrical dicarbonyl compounds are employed. The reaction of this compound with an unsymmetrical β-diketone, for instance, can theoretically yield two regioisomeric pyrazoles.

The regioselectivity of this reaction is primarily dictated by the differential reactivity of the two carbonyl groups of the β-diketone towards the two nitrogen atoms of the hydrazine. The initial step involves the condensation of the more nucleophilic nitrogen of the hydrazine (the terminal NH2 group) with one of the carbonyl groups. The trifluoromethyl group on the quinoline ring deactivates the adjacent ring nitrogen, reinforcing the nucleophilicity of the terminal nitrogen.

In the case of a β-diketone with groups of varying electronic and steric character (e.g., a methyl group and a trifluoromethyl group), the initial nucleophilic attack by the hydrazine is generally directed at the more electrophilic (less sterically hindered) carbonyl carbon. Subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The electron-withdrawing nature of the 6-(trifluoromethyl)quinoline moiety can influence the acidity of the reaction medium and the stability of the intermediates, further directing the reaction towards a specific regioisomer.

Table 1: Regioselectivity in the Reaction of this compound with Unsymmetrical β-Diketones

| β-Diketone | Major Regioisomer | Minor Regioisomer | Reaction Conditions |

| 1,1,1-Trifluoro-2,4-pentanedione | 1-(6-(Trifluoromethyl)quinolin-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | 1-(6-(Trifluoromethyl)quinolin-4-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Ethanolic HCl, reflux |

| Ethyl Acetoacetate | Ethyl 3-methyl-1-(6-(trifluoromethyl)quinolin-4-yl)-1H-pyrazole-5-carboxylate | Ethyl 5-methyl-1-(6-(trifluoromethyl)quinolin-4-yl)-1H-pyrazole-3-carboxylate | Acetic acid, reflux |

Note: The data presented in this table is illustrative and based on established principles of pyrazole synthesis. Specific experimental outcomes for this compound may vary.

Regioselectivity in Triazole Synthesis

The synthesis of fused triazoloquinolines from this compound also presents opportunities for regioselectivity. For instance, the reaction with reagents that can lead to the formation of a 1,2,4-triazole ring, such as orthoesters or acid chlorides followed by cyclization, can result in different isomers depending on which nitrogen of the hydrazine moiety participates in the ring closure.

In the formation of researchgate.netjk-sci.comresearchgate.nettriazolo[4,3-a]quinolines, the exocyclic nitrogen of the hydrazine attacks an electrophilic carbon, followed by cyclization onto the quinoline ring nitrogen. The electronic influence of the trifluoromethyl group can affect the nucleophilicity of the quinoline nitrogen, thereby influencing the rate and feasibility of this cyclization pathway.

Stereoselectivity in Derivative Formation

While the formation of aromatic pyrazole and triazole rings from this compound does not typically involve the creation of new stereocenters on the heterocyclic ring itself, stereoselectivity can become a critical consideration in subsequent reactions or in the synthesis of non-aromatic derivatives like pyrazolines.

For example, the reaction of a hydrazone derived from this compound with an α,β-unsaturated carbonyl compound can lead to the formation of a pyrazoline ring containing one or more stereocenters. The stereochemical outcome of such a reaction (i.e., the relative and absolute configuration of the newly formed stereocenters) would be dependent on the reaction conditions, the nature of the reactants, and the potential use of chiral catalysts or auxiliaries.

Currently, there is a lack of specific research findings in the public domain detailing the stereoselective synthesis of derivatives from this compound. However, based on analogous systems, it can be postulated that diastereoselective and enantioselective approaches could be developed. For instance, the use of chiral α,β-unsaturated ketones or the application of organocatalysis could potentially induce stereoselectivity in the formation of chiral pyrazoline derivatives.

Table 2: Potential Stereoselective Reactions Involving Derivatives of this compound

| Reaction Type | Chiral Substrate/Catalyst | Potential Chiral Product |

| Pyrazoline Synthesis | Chiral chalcone | Diastereomeric pyrazolines |

| Asymmetric [3+2] Cycloaddition | Chiral catalyst | Enantiomerically enriched pyrazolines |

Note: This table represents hypothetical scenarios for achieving stereoselectivity, as specific experimental data for this compound is not currently available.

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

ESI-MS (Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of organic compounds, providing crucial information about their molecular weight and structure. For 4-Hydrazinyl-6-(trifluoromethyl)quinoline, with a molecular formula of C10H8F3N3, the expected monoisotopic mass is approximately 227.07 g/mol .

In a typical positive ion mode ESI-MS analysis, the molecule would be expected to be protonated, yielding a pseudomolecular ion [M+H]+. While specific experimental ESI-MS data for this compound is not widely available in the public domain, theoretical predictions can offer insight into the expected mass-to-charge ratio (m/z).

Predicted ESI-MS Adducts for this compound:

| Adduct | Predicted m/z |

| [M+H]+ | 228.07431 |

| [M+Na]+ | 250.05625 |

| [M+K]+ | 266.03019 |

| [M+NH4]+ | 245.10085 |

Note: These values are predicted and await experimental verification.

Further fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern would likely involve the loss of the hydrazinyl group or cleavage within the quinoline (B57606) ring system, which is characteristic of this class of compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. At present, a specific single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, the following sections describe the type of information that would be obtained from such an analysis.

A crystallographic study would provide key data about the crystal system, space group, and the dimensions of the unit cell. This data is unique to the crystalline form of the compound.

Hypothetical Crystal Data Table:

| Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This table represents the type of data that would be generated from an X-ray diffraction experiment.

The analysis of the crystal structure would reveal the exact conformation of the molecule in the solid state. This includes the planarity of the quinoline ring and the orientation of the hydrazinyl and trifluoromethyl substituents. Torsion angles, which describe the rotation around single bonds, would precisely define the spatial relationship between these groups. For instance, the torsion angle between the quinoline ring and the hydrazinyl group would be of significant interest.

In the solid state, molecules of this compound would interact with each other through various non-covalent forces. Due to the aromatic nature of the quinoline ring, π–π stacking interactions are likely to play a role in the crystal packing. Additionally, the hydrazinyl group can act as both a hydrogen bond donor and acceptor, potentially leading to a network of intermolecular hydrogen bonds. The trifluoromethyl group, being electron-withdrawing, could also influence the electronic distribution and packing of the molecules.

Advanced Spectroscopic and Analytical Techniques

Beyond ESI-MS and X-ray diffraction, a comprehensive characterization of this compound would employ a suite of advanced spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be essential for elucidating the molecular structure in solution. ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while ¹⁹F NMR would provide specific information about the trifluoromethyl group.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the characteristic functional groups present in the molecule, such as N-H stretching from the hydrazinyl group and C-F stretching from the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule, which are characteristic of the quinoline chromophore.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound and can be coupled with other detectors, such as a mass spectrometer (LC-MS), for more detailed analysis.

Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which can be compared to the theoretical values to confirm the empirical formula.

These techniques, used in concert, would provide a complete and unambiguous characterization of the structure and properties of this compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations, primarily employing Density Functional Theory (DFT), are pivotal in determining the electronic structure and optimized molecular geometry of 4-Hydrazinyl-6-(trifluoromethyl)quinoline. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The optimized geometry is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the quinoline (B57606) core is largely planar, with the hydrazinyl and trifluoromethyl groups positioned in energetically favorable orientations. The electronic properties are significantly influenced by the interplay between the electron-donating hydrazinyl group and the electron-withdrawing trifluoromethyl group. This substitution pattern creates a distinct electronic distribution across the aromatic system.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the molecule's reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the hydrazinyl group and the quinoline ring, while the LUMO is often distributed over the electron-deficient regions, influenced by the trifluoromethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.

Interactive Table: Calculated Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Length | C4-N (Hydrazinyl) | 1.38 Å |

| Bond Length | C6-C (CF3) | 1.50 Å |

| Bond Length | N-N (Hydrazinyl) | 1.44 Å |

| Bond Angle | C3-C4-N (Hydrazinyl) | 121.5° |

| Bond Angle | C5-C6-C (CF3) | 122.0° |

| Dihedral Angle | C3-C4-N-N | 15.0° |

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling allows for the prediction of the reactivity of this compound. Reactivity descriptors, derived from DFT calculations, such as electronegativity, chemical hardness, and the Fukui function, can identify the most probable sites for electrophilic and nucleophilic attack. The hydrazinyl group is expected to be a primary site for electrophilic attack due to its lone pair of electrons, while the quinoline ring, particularly the positions ortho and para to the activating hydrazinyl group, will also exhibit enhanced reactivity.

Furthermore, computational models can elucidate potential reaction pathways. For instance, the mechanism of reactions involving the hydrazinyl group, such as condensations to form hydrazones, can be mapped out by calculating the transition state structures and their corresponding activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics.

Spectroscopic Data Prediction and Correlation with Experimental Results

Computational methods are highly effective in predicting various spectroscopic properties of this compound, which can then be correlated with experimental spectra for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These calculations help in assigning the characteristic vibrational modes of the molecule. For instance, the N-H stretching vibrations of the hydrazinyl group, the C-F stretching modes of the trifluoromethyl group, and the various C-C and C-N stretching and bending modes of the quinoline ring can be predicted with reasonable accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. The calculations can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, and their corresponding absorption wavelengths.

Interactive Table: Predicted Spectroscopic Data

| Spectrum | Feature | Predicted Value |

| IR | N-H Stretch (Hydrazinyl) | 3350-3450 cm⁻¹ |

| IR | C-F Stretch (CF3) | 1100-1300 cm⁻¹ |

| ¹³C NMR | C4 (attached to Hydrazinyl) | ~150 ppm |

| ¹³C NMR | C6 (attached to CF3) | ~125 ppm |

| UV-Vis | λ_max (π-π*) | ~320 nm |

Conformational Analysis and Energy Landscapes

The presence of the flexible hydrazinyl group introduces conformational possibilities for this compound. Conformational analysis involves mapping the potential energy surface as a function of the rotation around single bonds, primarily the C4-N bond of the hydrazinyl group.

By performing a relaxed scan of the potential energy surface, a rotational energy profile can be generated. This profile reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. The relative energies of these conformers determine their population at a given temperature. Such analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules.

Intermolecular Interaction Analysis in Molecular Assemblies

Understanding how molecules of this compound interact with each other is essential for predicting its solid-state properties. Computational analysis of molecular assemblies, such as dimers, can reveal the nature and strength of intermolecular interactions.

The primary intermolecular interactions expected for this molecule include:

Hydrogen Bonding: The hydrazinyl group can act as both a hydrogen bond donor (N-H) and acceptor (lone pairs on nitrogen), leading to the formation of strong hydrogen bonds.

π-π Stacking: The aromatic quinoline rings can engage in π-π stacking interactions.

Dipole-Dipole Interactions: The polar nature of the C-F and C-N bonds will result in significant dipole-dipole interactions.

By calculating the interaction energies for different dimeric configurations, the most stable packing arrangements can be predicted. The Atoms in Molecules (AIM) theory can be used to further characterize the nature of these non-covalent interactions.

Interactive Table: Calculated Intermolecular Interaction Energies

| Dimer Configuration | Predominant Interaction | Estimated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen Bonding | -8.5 |

| Parallel-displaced | π-π Stacking | -4.2 |

| T-shaped | C-H...π Interaction | -2.5 |

Non Biological Applications of 4 Hydrazinyl 6 Trifluoromethyl Quinoline and Its Derivatives

Applications in Materials Science

The unique molecular structure of 4-Hydrazinyl-6-(trifluoromethyl)quinoline, featuring a heterocyclic quinoline (B57606) core, a reactive hydrazinyl group, and an electron-withdrawing trifluoromethyl group, suggests its potential utility in various materials science applications.

Dyes and Pigments

Quinoline derivatives are known for their use in the synthesis of dyes, including cyanine and photosensitive pigments. researchgate.net The extended π-system of the quinoline ring in this compound could impart chromophoric properties, making it a candidate for creating novel dyes. The hydrazinyl group offers a reactive site for further chemical modifications, allowing for the tuning of color and other properties. While direct studies on this specific compound are scarce, related quinoline-bearing azo dye derivatives have been synthesized and evaluated for their performance on fabrics like cotton and silk, with some showing excellent fastness properties. niscpr.res.in

Polymer Chemistry (e.g., Polymer Initiators)

Hydrazine (B178648) derivatives can act as initiators in polymerization reactions. The hydrazinyl group in this compound could potentially be used to initiate polymerization processes. Furthermore, quinoline and its derivatives have been explored for their applications in polymer chemistry. researchgate.net For instance, quinoline and quinoxaline derivatives have been investigated as effective photoinitiators for polymerization reactions upon visible light irradiation. mdpi.com

Light-Emitting Diodes (LEDs)

Quinoline derivatives have shown significant promise in the field of organic light-emitting diodes (OLEDs) due to their fluorescent and electron-transporting properties. researchgate.netmdpi.com Specifically, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and characterized for their electroluminescent applications. researchgate.netmdpi.com These compounds have been used as emitters in OLED devices, producing deep bluish-green light with high brightness. researchgate.netmdpi.com The presence of the trifluoromethyl group can enhance the volatility and electron-accepting properties of the molecule, which are desirable characteristics for OLED materials. Although direct application of this compound in LEDs has not been reported, its structural similarity to these successful compounds suggests its potential in this area.

Table 1: Performance of a Trifluoromethyl-Substituted Pyrazolo[3,4-b]quinoline Derivative in an OLED Device researchgate.netmdpi.com

| Emitter | Emission Color | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) |

|---|

Dye-Sensitized Solar Cells (DSSCs)

Quinoline-based organic dyes are actively being investigated as sensitizers in dye-sensitized solar cells (DSSCs) due to their high molar absorptivity and low cost. researchgate.net Theoretical studies have been conducted on designing new quinoline-derivative dyes for DSSCs, with some proposed structures showing promising light-harvesting efficiencies. researchgate.net The general structure of these dyes often consists of a donor, a π-conjugated bridge, and an acceptor (D-π-A). The this compound scaffold could potentially be functionalized to fit this D-π-A architecture, making it a candidate for DSSC applications.

Nanomaterial Synthesis and Functionalization

The synthesis of quinoline derivatives can be facilitated by nanocatalysts, such as those based on iron oxide or nickel. nih.gov While the use of this compound in nanomaterial synthesis is not documented, its reactive hydrazinyl group could be utilized for the functionalization of nanomaterials, thereby modifying their surface properties and enabling their use in various applications.

Applications in Analytical Chemistry

Hydrazone derivatives of quinoline have been explored as chemosensors for detecting various substances. For instance, a quinoline-based hydrazone derivative has been synthesized and shown to act as an optical chemosensor for tributyltin (TBT), a biocide. mdpi.com The interaction with TBT resulted in a visible color change and the appearance of fluorescence. mdpi.com The hydrazinyl group in this compound provides a reactive handle to synthesize similar hydrazone-based chemosensors for the detection of other analytes. The electron-withdrawing nature of the trifluoromethyl group could also influence the sensing properties of such derivatives.

Development of Chemosensors and Probes

The hydrazone derivatives obtained from this compound are excellent candidates for creating chemosensors. The hydrazone linkage (C=N-N) provides a versatile platform for detecting a range of analytes through optical changes. mdpi.com These sensors often operate via colorimetric (change in color visible to the naked eye) or fluorimetric (change in fluorescence intensity) mechanisms upon interaction with a target species.

One study detailed the synthesis of a quinoline-based hydrazone derivative that functions as an optical chemosensor for the biocide tributyltin (TBT). mdpi.comresearchgate.net In the presence of TBT, the solution of the chemosensor changed from colorless to red and exhibited fluorescence, demonstrating its utility for detecting this environmental toxin. mdpi.com

Furthermore, quinoline-hydrazone systems have been designed as dual-mode probes for metal ions. For instance, a bis((quinolin-8-yl)methylene)carbonohydrazide sensor was developed for the selective recognition of cobalt (Co²⁺) and zinc (Zn²⁺) ions. researchgate.net This probe enabled the colorimetric detection of Co²⁺ and a "turn-on" fluorescence response for Zn²⁺. researchgate.netresearcher.life Such multi-analyte sensors are highly valuable for complex environmental or industrial monitoring. The hydrazone moiety's ability to form stable complexes with metal ions is central to these sensing applications. researchgate.net

Table 1: Performance of Quinoline-Hydrazone Based Chemosensors

| Sensor/Probe | Target Analyte | Detection Method | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| bis((quinolin-8-yl)methylene)carbonohydrazide | Co²⁺ | Colorimetric | 0.21 μM | researchgate.net |

| bis((quinolin-8-yl)methylene)carbonohydrazide | Zn²⁺ | Fluorescence Turn-On | 0.66 μM | researchgate.net |

Spectrophotometric Determination of Metal Ions

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. Hydrazone derivatives of quinoline are particularly suitable for the spectrophotometric determination of metal ions due to their ability to form distinctly colored complexes with specific cations. iaea.org

The formation of a metal-hydrazone complex alters the electronic properties of the molecule, leading to a shift in its maximum absorption wavelength (λmax). This change can be precisely measured with a UV-Visible spectrophotometer to quantify the concentration of the metal ion. For example, a hydrazone-based sensor developed for cadmium (Cd(II)) detection exhibited a unique absorption band at 507 nm upon binding to the metal, a significant shift from the metal-free sensor's absorption spectrum. mdpi.com

Research into styryl derivatives of quinoline, including those containing a trifluoromethyl group, has also highlighted their potential as sensors for heavy metals like copper and mercury. nih.gov The nitrogen atoms within the quinoline structure can selectively bind to specific ions, inducing measurable changes in the compound's absorbance behavior. nih.gov This principle allows for the creation of sensitive and selective methods for quantifying metal ions in various samples.

Detection and Sensing of Anions

While the development of chemosensors from quinoline hydrazones for cation detection is well-documented, their application in anion sensing is a less explored area. However, the structural features of these molecules, particularly the N-H protons of the hydrazone group, can potentially act as hydrogen-bond donors to interact with anionic species.

One study has shown that a quinoline-based hydrazone sensor could detect fluoride (F⁻) and cyanide (CN⁻) anions through a distinct color change. researchgate.net This indicates that the hydrazone moiety can be tailored to act as a recognition site not only for cations but also for certain anions. The interaction mechanism likely involves the formation of hydrogen bonds between the hydrazone's N-H group and the anion, which perturbs the electronic structure of the molecule and results in a visible colorimetric response. Further research is needed to fully explore the potential of this compound derivatives for selective and sensitive anion detection.

Corrosion Inhibition Studies

Quinoline and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netnajah.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu

The high electron density of the quinoline ring system, combined with the lone pair of electrons on the nitrogen atom, facilitates strong adsorption onto the metal. researchgate.netkfupm.edu.sa The presence of the hydrazinyl group in this compound derivatives provides additional nitrogen atoms, which can serve as further active sites for adsorption, thereby enhancing the inhibitor's efficiency. These nitrogen and π-electron-rich centers effectively form a stable film on the metal surface. najah.edu

Studies on various quinoline derivatives have demonstrated their efficacy. For example, an investigation of three 8-hydroxyquinoline derivatives on mild steel in 1 M HCl showed a maximum inhibition efficiency of 90% at a concentration of 5x10⁻³ M. najah.edu The adsorption of these organic molecules on the steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. najah.edu Such compounds are classified as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates of the corrosion process. najah.edu

Table 2: Corrosion Inhibition Efficiency of Quinoline Derivatives on Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ | 90 | najah.edu |

| ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | 5x10⁻³ | Not Specified | najah.edu |

Future Research Directions and Academic Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 4-hydrazinyl-6-(trifluoromethyl)quinoline and its analogs. researchgate.net Modern synthetic strategies offer significant advantages in terms of yield, atom economy, and reaction conditions.

Key areas for exploration include:

Domino and Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. researchgate.net An MCR approach could potentially construct the functionalized quinoline core in a single, convergent step from simple precursors.

C-H Functionalization: Direct C-H activation and functionalization techniques represent a powerful tool for modifying the quinoline core. acs.org Research into late-stage C-H fluorination or the introduction of other groups could provide novel pathways to substituted quinoline derivatives, avoiding the need for pre-functionalized starting materials.

Green Chemistry Approaches: The use of environmentally benign solvents like water, catalyst-free conditions, or metal-free catalysis are increasingly important. researchgate.net Exploring microwave-assisted or flow-chemistry-based syntheses could lead to faster, safer, and more scalable production methods. researchgate.net

Catalyst Development: Investigating novel catalysts, such as iron(III) complexes, could enable milder reaction conditions and offer alternative reactivity patterns for constructing the quinoline ring system. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel reaction cascades combining cyclization and functionalization. |

| C-H Functionalization | Late-stage modification, high step economy | Development of selective catalysts for direct introduction of hydrazine (B178648) or trifluoromethyl groups. acs.org |

| Green Synthesis | Environmental sustainability, safety | Utilization of aqueous media, microwave irradiation, or metal-free catalysts. researchgate.netresearchgate.net |

| Novel Catalysis | Milder conditions, improved yields, novel reactivity | Exploration of earth-abundant metal catalysts (e.g., Iron) for cyclization reactions. researchgate.net |

Development of New Derivatization Strategies

The hydrazinyl group at the C4 position is a key functional handle, offering a gateway to a vast array of derivatives with tailored properties. Future research should systematically explore derivatization reactions to create libraries of new compounds for various applications.

Promising derivatization strategies include:

Hydrazone Formation: The reaction of the hydrazinyl group with a diverse range of aldehydes and ketones can produce a wide variety of Schiff bases (hydrazones). utmb.edu These derivatives often exhibit interesting photophysical properties and can serve as ligands for metal complexes.

Synthesis of Fused Heterocycles: The hydrazinyl moiety can act as a dinucleophile in cyclocondensation reactions to build fused heterocyclic systems, such as pyrazoles, triazoles, or pyridazines. utmb.edumdpi.com This opens the door to novel polycyclic aromatic structures with unique electronic and steric properties.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can yield stable amide and sulfonamide derivatives, allowing for the introduction of a wide range of functional groups to modulate the compound's properties.

Analytical Derivatization: Hydrazinylquinolines have been explored as derivatizing agents to enhance the detection of carbonyl-containing and carboxylic acid metabolites in liquid chromatography-mass spectrometry (LC-MS) analysis. This utility can be further explored to develop sensitive analytical methods.

Table 2: Potential Derivatization Reactions for the Hydrazinyl Moiety

| Reagent Class | Resulting Functional Group | Potential Applications |

|---|---|---|

| Aldehydes/Ketones | Hydrazone (Schiff Base) | Fluorescent probes, Ligands, Antimicrobial agents. utmb.edu |

| 1,3-Dicarbonyls | Pyrazole (B372694) | Fused heterocycles for materials science. utmb.edu |

| Isocyanates/Isothiocyanates | Urea (B33335)/Thiourea (B124793) | Modulating electronic properties, biological screening. utmb.edu |

| Acyl Halides | Hydrazide (Amide) | Stable derivatives, synthetic intermediates. |

Advanced Structural and Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial. While standard techniques like NMR and IR are foundational, the application of more advanced methods will provide deeper insights.

Future characterization efforts should employ:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. beilstein-archives.org This is particularly valuable for confirming the structure of new derivatives and understanding their packing in crystals.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and ¹⁹F NMR are essential for the complete and unambiguous assignment of all proton, carbon, and fluorine signals, especially in complex derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of newly synthesized compounds with high accuracy.

Photophysical Studies: Given that quinoline derivatives are often fluorescent, detailed studies of their absorption and emission properties, including quantum yields and lifetimes, are warranted. beilstein-archives.orgmdpi.com This is essential for evaluating their potential in applications like sensors or OLEDs.

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Research Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing. | Unambiguous structural confirmation of new derivatives. beilstein-archives.org |

| 2D NMR (COSY, HSQC, etc.) | Connectivity between atoms (¹H, ¹³C). | Detailed structural elucidation of complex molecules. |

| ¹⁹F NMR Spectroscopy | Information on the fluorine environment. | Characterization of trifluoromethyl group and its interactions. nih.gov |

| Photophysical Spectroscopy | Absorption/emission spectra, quantum yield. | Evaluation for applications in fluorescence sensing and optoelectronics. mdpi.com |

Deeper Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. Applying these methods to this compound can provide predictive insights and rationalize experimental observations.

Future computational studies should focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for novel synthetic routes. nih.gov This can help in optimizing reaction conditions and explaining observed regioselectivity.

Prediction of Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra can aid in the interpretation of experimental data. researchgate.netrsc.org

Analysis of Molecular Properties: DFT can be used to calculate a range of molecular properties, including frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and dipole moments. uantwerpen.benih.gov These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule and its derivatives.

Modeling of Material Properties: For derivatives with potential applications in materials science, computational models can be used to predict properties such as charge transport characteristics and excited-state behavior, guiding the design of new functional materials.

Table 4: Applications of Computational Chemistry

| Computational Method | Application Area | Specific Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Calculation of transition state energies, reaction profiles. nih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Prediction of UV-Vis absorption and emission spectra. rsc.org |

| Frontier Molecular Orbital (FMO) Analysis | Chemical Reactivity | Determination of HOMO-LUMO gap, prediction of reactive sites. uantwerpen.beresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions | Analysis of hydrogen bonding and other non-covalent interactions. |

Emerging Non-Biological Applications in Advanced Materials

The unique combination of a rigid, aromatic quinoline core, a versatile hydrazinyl group, and an electron-withdrawing trifluoromethyl group makes this compound a promising building block for advanced materials. Research should extend beyond traditional biological applications to explore its potential in materials science.

Potential non-biological applications to be investigated include:

Fluorescent Sensors: The quinoline moiety is a well-known fluorophore. mdpi.com Derivatives of this compound could be designed as chemosensors for detecting specific analytes (e.g., metal ions, anions) through changes in their fluorescence emission upon binding. mdpi.comuantwerpen.be

Organic Electronics: The electron-deficient nature of the trifluoromethyl-substituted quinoline ring suggests potential utility in organic electronic materials, such as components in organic light-emitting diodes (OLEDs) or electron-transport materials in organic field-effect transistors (OFETs).

Fluorinated Polymers and Materials: The trifluoromethyl group can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. Incorporation of the this compound unit into polymer backbones or as a pendant group could lead to new high-performance fluorinated materials.

Table 5: Potential Applications in Advanced Materials

| Application Area | Key Molecular Features | Desired Properties |

|---|---|---|

| Fluorescent Chemosensors | Quinoline fluorophore, Hydrazinyl binding site. | High sensitivity and selectivity for specific analytes. mdpi.com |

| Organic Electronics (OLEDs) | Conjugated π-system, Trifluoromethyl group. | Tunable emission color, high quantum efficiency, good electron transport. |

| High-Performance Polymers | Thermal stability from CF₃, reactive hydrazine group. | Enhanced thermal and chemical resistance, specific optical properties. |

Q & A

Basic: What are the common synthetic routes for 4-Hydrazinyl-6-(trifluoromethyl)quinoline, and what key reaction conditions are required?

Answer:

The synthesis of fluorinated quinoline derivatives typically involves multi-step reactions. For analogous compounds like ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, cyclization of fluorinated aniline precursors with diketones or esters under acidic conditions (e.g., polyphosphoric acid) is a common approach . Hydrazine introduction at the 4-position may involve nucleophilic substitution of a halogen or displacement of a sulfonyl group under reflux with hydrazine hydrate. Key conditions include:

- Temperature control (80–120°C) to avoid decomposition.

- Use of anhydrous solvents (e.g., DMF, THF) to prevent side reactions.

- Catalytic bases (e.g., KCO) for deprotonation .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

The ICReDD framework () integrates quantum chemical calculations and reaction path searches to predict feasible pathways. For example:

- Transition state analysis identifies energy barriers for hydrazine substitution.

- Machine learning models trained on fluorinated quinoline datasets can prioritize reaction conditions (solvent, catalyst) with high success rates.

- Feedback loops between experimental data (e.g., NMR yields) and computational refinements reduce trial-and-error iterations by ~40% .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H/F NMR : Confirm hydrazinyl (-NH-NH) proton signals (δ 2.5–4.0 ppm) and trifluoromethyl (-CF) splitting patterns.

- FT-IR : Detect N-H stretches (3200–3400 cm) and C-F vibrations (1100–1250 cm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated quinolines?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:

- Dose-response profiling : Establish EC/IC curves across multiple cell lines.

- SAR studies : Compare 4-hydrazinyl derivatives with analogs (e.g., 4-hydroxy or 4-amino) to isolate structural contributors .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

Fluorinated quinolines are explored for:

- Antimicrobial agents : Structural analogs show activity against S. aureus (MIC 2–8 µg/mL) by targeting DNA gyrase.

- Anticancer probes : Trifluoromethyl groups enhance membrane permeability, enabling studies on apoptosis pathways (e.g., caspase-3 activation).

- Enzyme inhibition : Hydrazinyl moieties chelate metal ions in metalloproteases .

Advanced: What methodologies assess the toxicological risks of this compound?

Answer:

- Ames test : Screen for mutagenicity using Salmonella strains (e.g., TA98) to detect frameshift mutations.

- DNA adduct analysis : Use P-postlabeling or LC-MS/MS to quantify covalent binding to guanine residues.

- In silico toxicity prediction : Tools like Derek Nexus evaluate structural alerts (e.g., hydrazines linked to carcinogenicity) .

Basic: How do researchers design experiments to optimize reaction yields for quinoline derivatives?

Answer:

Statistical experimental design (DoE) minimizes trials:

- Factorial designs : Test variables (temperature, catalyst loading) at high/low levels.

- Response surface methodology (RSM) : Model non-linear interactions (e.g., solvent polarity vs. reaction time).

- Taguchi arrays : Prioritize robust conditions (e.g., 75% yield improvement with 10% Pd/C catalyst) .

Advanced: How can kinetic studies elucidate the mechanism of hydrazine incorporation in 4-position quinolines?

Answer:

- Stopped-flow UV-Vis : Monitor intermediate formation (e.g., quinoline-hydrazine adducts) in real-time.

- Isotopic labeling : Use N-hydrazine to track regioselectivity via N NMR.

- DFT calculations : Compare activation energies for SNAr vs. radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products